[(1E)-1-Methoxy-2-nitrovinyl]methylamine
Overview
Description
[(1E)-1-Methoxy-2-nitrovinyl]methylamine is an organic compound with the molecular formula C₄H₈O₃N₂ and a molecular weight of 132.12 g/mol. This compound is characterized by its nitrovinyl group and methoxy group attached to a methylamine moiety. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1E)-1-Methoxy-2-nitrovinyl]methylamine typically involves the nitration of methoxyvinylmethylamine. The reaction conditions include the use of nitric acid and acetic acid as nitrating agents under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale nitration process, which involves the continuous addition of nitric acid to a reaction mixture containing methoxyvinylmethylamine. The reaction is carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(1E)-1-Methoxy-2-nitrovinyl]methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often facilitated by a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
[(1E)-1-Methoxy-2-nitrovinyl]methylamine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(1E)-1-Methoxy-2-nitrovinyl]methylamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can further react with biological molecules. The methoxy group enhances the compound's solubility and reactivity, making it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
[(1E)-1-Methoxy-2-nitrovinyl]methylamine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (E)-N-Caffeoylputrescine, (2-Methoxyethyl)methylamine, 2-(2-Pyridyl)ethylamine.
Uniqueness: Unlike other compounds, this compound has a distinct nitrovinyl group, which imparts unique chemical properties and reactivity.
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Properties
IUPAC Name |
(E)-2-methoxy-3-nitroprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANWRJYBGURCMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/[N+](=O)[O-])/CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-52-0 | |
Record name | ((1E)-1-Methoxy-2-nitrovinyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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